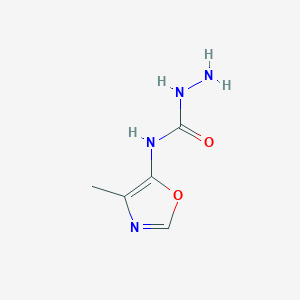![molecular formula C9H8N2O2S B12873712 2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
2-(Methylthio)benzo[d]oxazole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)benzo[d]oxazole-7-carboxamide is a chemical compound with the molecular formula C9H8N2O2S It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-7-carboxamide typically involves the reaction of 2-aminobenzo[d]oxazole with methylthiolating agents under controlled conditions. One common method includes the use of methyl iodide (CH3I) as the methylthiolating agent in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)benzo[d]oxazole-7-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles like thiols or amines replace the methylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines, potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Thiol or amine derivatives
Aplicaciones Científicas De Investigación
2-(Methylthio)benzo[d]oxazole-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to interact with microbial cell membranes can result in antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylthio)benzoxazole: Similar in structure but lacks the carboxamide group.
2-(Methylthio)benzo[d]thiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
2-(Methylthio)benzo[d]imidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Uniqueness
2-(Methylthio)benzo[d]oxazole-7-carboxamide is unique due to the presence of both the methylthio and carboxamide groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H8N2O2S |
|---|---|
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
2-methylsulfanyl-1,3-benzoxazole-7-carboxamide |
InChI |
InChI=1S/C9H8N2O2S/c1-14-9-11-6-4-2-3-5(8(10)12)7(6)13-9/h2-4H,1H3,(H2,10,12) |
Clave InChI |
UGTXJPKAJIMXDR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=CC=CC(=C2O1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)
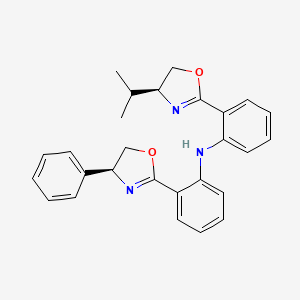

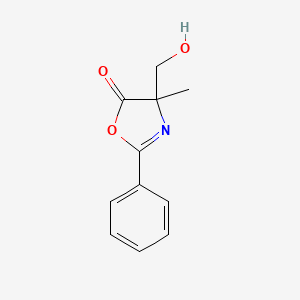
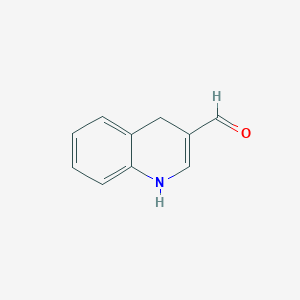
![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
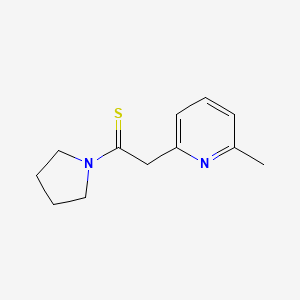
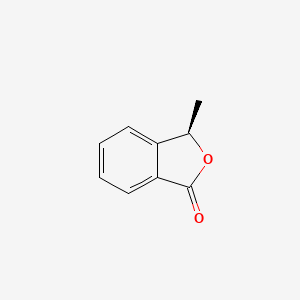
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
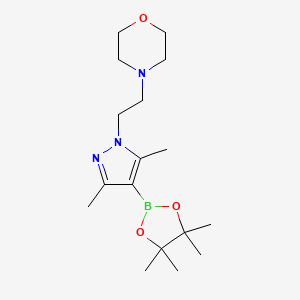

![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)

